![molecular formula C9H13IO3 B13460206 Methyl 1-(iodomethyl)-2-oxabicyclo[3.1.1]heptane-4-carboxylate](/img/structure/B13460206.png)
Methyl 1-(iodomethyl)-2-oxabicyclo[3.1.1]heptane-4-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 1-(iodomethyl)-2-oxabicyclo[311]heptane-4-carboxylate is a bicyclic compound with a unique structure that includes an iodomethyl group and an oxabicycloheptane ring system
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of methyl 1-(iodomethyl)-2-oxabicyclo[3.1.1]heptane-4-carboxylate typically involves the iodination of a precursor compound followed by esterification. One common method involves the reaction of a bicyclo[3.1.1]heptane derivative with iodine and a suitable esterifying agent under controlled conditions . The reaction conditions often include the use of solvents such as dichloromethane and catalysts to facilitate the iodination process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the consistency and quality of the final product.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 1-(iodomethyl)-2-oxabicyclo[3.1.1]heptane-4-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The iodomethyl group can be substituted with other nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to remove the iodine atom.
Cycloaddition Reactions: The bicyclic structure can participate in cycloaddition reactions, forming more complex ring systems.
Common Reagents and Conditions
Common reagents used in these reactions include nucleophiles such as amines and thiols for substitution reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents like lithium aluminum hydride for reduction .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups, while oxidation and reduction reactions can modify the oxidation state of the compound.
Aplicaciones Científicas De Investigación
Methyl 1-(iodomethyl)-2-oxabicyclo[3.1.1]heptane-4-carboxylate has several scientific research applications:
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly in the design of molecules with specific biological activities.
Material Science: Its derivatives can be used in the development of new materials with unique properties, such as high-energy density compounds.
Mecanismo De Acción
The mechanism of action of methyl 1-(iodomethyl)-2-oxabicyclo[3.1.1]heptane-4-carboxylate involves its interaction with molecular targets through its functional groups. The iodomethyl group can participate in nucleophilic substitution reactions, while the oxabicycloheptane ring can engage in cycloaddition reactions. These interactions can modulate the activity of enzymes or receptors, leading to specific biological effects .
Comparación Con Compuestos Similares
Similar Compounds
Bicyclo[3.1.1]heptane Derivatives: These compounds share a similar bicyclic structure but may have different substituents, leading to variations in reactivity and applications.
Tricyclo[4.1.0.02,7]heptane Derivatives: These compounds have a more complex ring system and different reactivity patterns.
Bicyclo[4.1.0]heptenes: These compounds are used as building blocks in organic synthesis and have different ring-opening reactions compared to bicyclo[3.1.1]heptane derivatives.
Uniqueness
Methyl 1-(iodomethyl)-2-oxabicyclo[311]heptane-4-carboxylate is unique due to its combination of an iodomethyl group and an oxabicycloheptane ring
Propiedades
Fórmula molecular |
C9H13IO3 |
|---|---|
Peso molecular |
296.10 g/mol |
Nombre IUPAC |
methyl 1-(iodomethyl)-2-oxabicyclo[3.1.1]heptane-4-carboxylate |
InChI |
InChI=1S/C9H13IO3/c1-12-8(11)7-4-13-9(5-10)2-6(7)3-9/h6-7H,2-5H2,1H3 |
Clave InChI |
XZFMQOMTCGTKBN-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)C1COC2(CC1C2)CI |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-Bromo-3-(methylsulfonyl)bicyclo[1.1.1]pentane](/img/structure/B13460125.png)
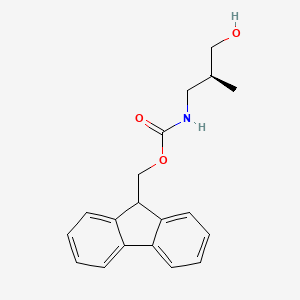
![(2E)-1-(4-methoxyphenyl)-4-[4-(prop-2-yn-1-yl)piperazin-1-yl]but-2-ene-1,4-dione](/img/structure/B13460136.png)
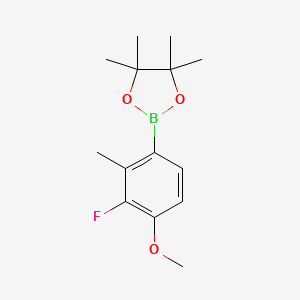
![1,9-Diazaspiro[5.5]undecan-2-one dihydrochloride](/img/structure/B13460160.png)
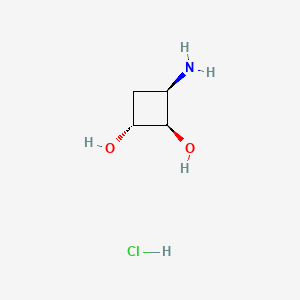
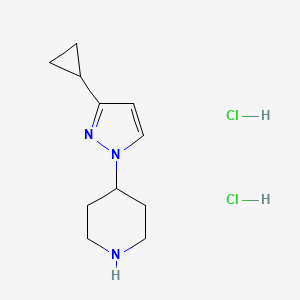
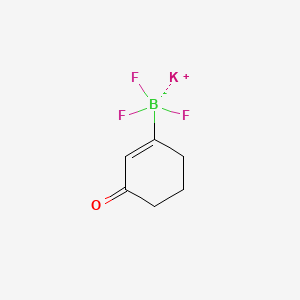
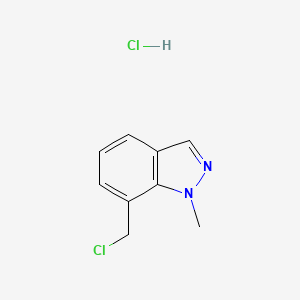

![2-{6-Oxo-7-oxa-2,5-diazaspiro[3.4]octan-5-yl}acetic acid hydrochloride](/img/structure/B13460193.png)
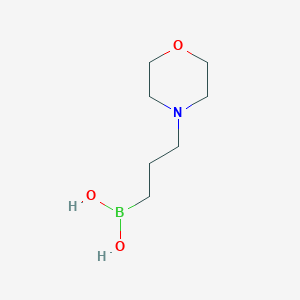
![4-{[(9H-fluoren-9-yl)methoxy]carbonyl}-4-azaspiro[2.5]octane-6-carboxylicacid](/img/structure/B13460205.png)

